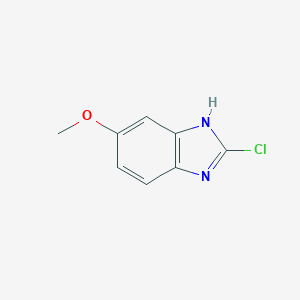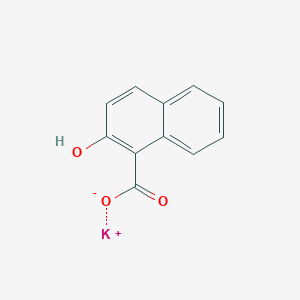![molecular formula C4H3N5O2 B098797 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide CAS No. 16206-18-1](/img/structure/B98797.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide involves the inhibition of bacterial and fungal growth by disrupting the cell membrane and cell wall. This compound has also been shown to inhibit the activity of certain enzymes, which can lead to the death of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant toxic effects on mammalian cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide in lab experiments is its ability to inhibit the growth of microorganisms without significant toxic effects on mammalian cells. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide. One possible direction is the development of new antibiotics and antifungal agents based on this compound. Another direction is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further research can be done to improve the solubility of the compound in water, making it easier to work with in lab experiments.
合成法
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide can be achieved through various methods, including the reaction of 5-aminopyrimidine-2,4-dione with nitrous acid, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2,4-diaminopyrimidine with nitrous acid, followed by the reaction with hydroxylamine hydrochloride.
科学的研究の応用
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for use in the development of new antibiotics and antifungal agents.
特性
CAS番号 |
16206-18-1 |
|---|---|
分子式 |
C4H3N5O2 |
分子量 |
153.1 g/mol |
IUPAC名 |
1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium-7-amine |
InChI |
InChI=1S/C4H3N5O2/c5-3-2-4(7-1-6-3)8-11-9(2)10/h1H,(H2,5,6,7,8) |
InChIキー |
JNHUWRBYGRSWFF-UHFFFAOYSA-N |
SMILES |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
正規SMILES |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
その他のCAS番号 |
16206-18-1 |
同義語 |
7-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidine 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



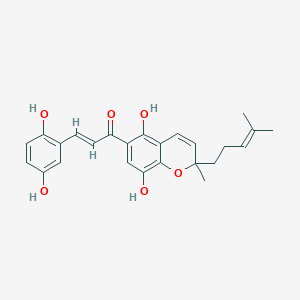
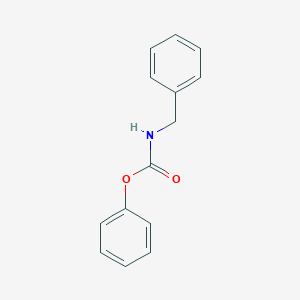
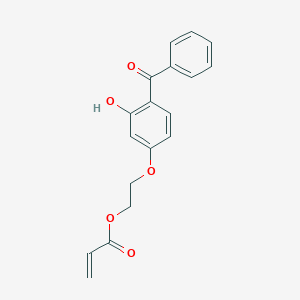
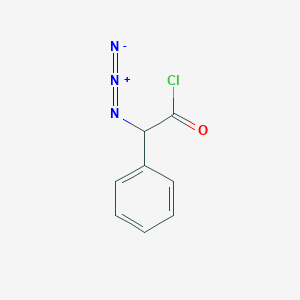
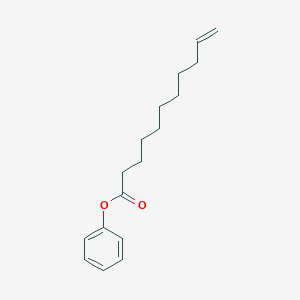
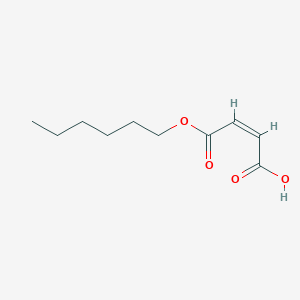
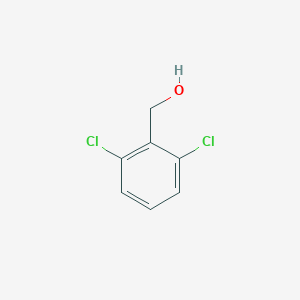
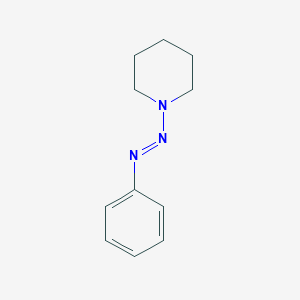

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)

